molecular formula C6H8O3S2 B8672336 2-Thienylmethyl methanesulfonate

2-Thienylmethyl methanesulfonate

Cat. No.: B8672336
M. Wt: 192.3 g/mol
InChI Key: YPPSVJYUVRPSMX-UHFFFAOYSA-N
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Description

2-Thienylmethyl methanesulfonate is an organic compound derived from 2-Thienylmethanol, where the hydroxyl group is converted into a mesylate group. This compound is known for its utility in organic synthesis, particularly in the preparation of various heterocyclic compounds. The mesylate group enhances the reactivity of the molecule, making it a valuable intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Thienylmethyl methanesulfonate can be synthesized by reacting 2-Thienylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield. The general reaction scheme is as follows:

2-Thienylmethanol+Methanesulfonyl chloride2-Thienylmethanol mesylate+Hydrochloric acid\text{2-Thienylmethanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2-Thienylmethanol+Methanesulfonyl chloride→2-Thienylmethanol mesylate+Hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Thienylmethyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The mesylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Elimination Reactions: Under basic conditions, the mesylate group can be eliminated to form alkenes.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, although these are less common for the mesylate derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Oxidized or reduced thiophene derivatives.

Scientific Research Applications

2-Thienylmethyl methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a precursor for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Thienylmethyl methanesulfonate primarily involves its role as a reactive intermediate. The mesylate group acts as a good leaving group, facilitating various substitution and elimination reactions. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The thiophene ring can also participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Thienylmethanol: The parent compound, which lacks the mesylate group and is less reactive.

    2-Thienylmethyl chloride: Another derivative with a chloride leaving group, which is less stable than the mesylate.

    2-Thienylmethyl tosylate: Similar to the mesylate but with a tosylate group, which is bulkier and may have different reactivity.

Uniqueness

2-Thienylmethyl methanesulfonate is unique due to its combination of the thiophene ring and the mesylate group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of reactions under mild conditions sets it apart from other similar compounds.

Properties

Molecular Formula

C6H8O3S2

Molecular Weight

192.3 g/mol

IUPAC Name

thiophen-2-ylmethyl methanesulfonate

InChI

InChI=1S/C6H8O3S2/c1-11(7,8)9-5-6-3-2-4-10-6/h2-4H,5H2,1H3

InChI Key

YPPSVJYUVRPSMX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=CC=CS1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 0° C. mixture of 2-thiophenemethanol (2.80 g, 24.5 mmol) and triethylamine (5.10 mL, 36.8 mmol) in CH2Cl2 (25 mL) was added methanesulfonyl chloride (2.09 mL, 27.0 mmol) and the reaction mixture was stirred for 2 hours. The reaction mixture was poured into H2O and the layers were separated. The organic phase was washed with cold 1N HCl (3×), saturated aqueous NaHCO3, and brine, dried over MgSO4, filtered. and concentrated in vacuo. 2-thienylmethyl methanesulfonate (1.78 g, 38%) was obtained by chromatography on silica gel (20% ethyl acetate/hexane).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.09 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-thienylmethanol mesylate is prepared by treating a solution of 2-thienylmethanol (5.57 g; 50 mmol) in methylene chloride (100 ml) and triethylamine (15.05 g, 150 mmol) at 0° C. with methanesulfonyl chloride (11.45 g, 100 mmol) dropwise and at RT 1 hr after the addition. The reaction mixture is poured into ice-water and the organic layer is separated, dried (MgSO4), and evaporated.
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
15.05 g
Type
reactant
Reaction Step One
Quantity
11.45 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Methanesulphonyl chloride (6.2 mL, 0.0797 mol) is added dropwise to a solution of thiophene-2-methanol (7.0 g, 0.0613 mol) and triethyl amine (12.8 mL, 0.0920 mol) in dichloromethane (70 mL) at 0-5° C. The reaction mixture is allowed to stir at room temperature for 30 min. Demineralized water (25 mL) is added to the reaction mixture and the organic layer is separated. The aqueous layer is extracted with dichloromethane (1×25 mL). Combined organic layer is dried over anhydrous sodium sulfate. Removal of solvent under reduced pressure gives methanesulfonic acid thiophen-2-ylmethyl ester.
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

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